molecular formula C23H15ClF3N7O B6563768 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide CAS No. 1007172-59-9

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide

Cat. No. B6563768
CAS RN: 1007172-59-9
M. Wt: 497.9 g/mol
InChI Key: JRSBKDORBRMUBB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a class of compounds known for their biological and pharmacological activities . It has been studied for its potential as an antitubercular agent .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was described, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrazolo[3,4-d]pyrimidin-4-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 4-(trifluoromethyl)benzamide group .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including the compound , have demonstrated antiviral potential. For instance:

Other Pharmacological Activities

While not directly studied for this compound, indole derivatives have also shown promise in areas such as antitubercular, antidiabetic, and antimalarial activities. Exploring these avenues could reveal additional therapeutic possibilities.

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Mode of Action

The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 .

Biochemical Pathways

Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Unregulated signaling in the PI3K-PKB mTOR pathway is a common molecular pathology in many human cancers .

Pharmacokinetics

Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N7O/c1-13-9-19(31-22(35)14-5-7-15(8-6-14)23(25,26)27)34(32-13)21-18-11-30-33(20(18)28-12-29-21)17-4-2-3-16(24)10-17/h2-12H,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSBKDORBRMUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide

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